molecular formula C7H12O2 B14760764 (Z)-5-oxidanylhept-4-en-3-one

(Z)-5-oxidanylhept-4-en-3-one

Cat. No.: B14760764
M. Wt: 128.17 g/mol
InChI Key: TVXLKVCZEAYIOO-WAYWQWQTSA-N
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Description

(Z)-5-hydroxy-4-hepten-3-one is an organic compound with the molecular formula C7H12O2. It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure. The compound is notable for its unique configuration, where the hydroxyl group and the double bond are in the Z (cis) configuration, meaning they are on the same side of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-hydroxy-4-hepten-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with 3-buten-2-one, followed by selective reduction of the resulting product. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

On an industrial scale, the production of (Z)-5-hydroxy-4-hepten-3-one may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can facilitate the selective hydrogenation of precursors under controlled conditions, ensuring high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-hydroxy-4-hepten-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated hydroxy ketone.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Acid chlorides or sulfonyl chlorides can be used to replace the hydroxyl group under acidic or basic conditions.

Major Products

    Oxidation: 5-oxo-4-heptenoic acid or 5-oxo-4-hepten-3-one.

    Reduction: 5-hydroxyheptan-3-one.

    Substitution: Various substituted heptenones depending on the substituent introduced.

Scientific Research Applications

(Z)-5-hydroxy-4-hepten-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Z)-5-hydroxy-4-hepten-3-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic pathways. The presence of both hydroxyl and ketone groups allows it to participate in hydrogen bonding and other interactions that can modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-hydroxy-4-hepten-3-one: The E (trans) isomer, where the hydroxyl group and the double bond are on opposite sides.

    5-hydroxyheptan-3-one: A saturated analog without the double bond.

    4-hepten-3-one: A ketone without the hydroxyl group.

Uniqueness

(Z)-5-hydroxy-4-hepten-3-one is unique due to its Z configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its E isomer or other analogs, making it valuable in specific applications where such properties are desired.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-5-hydroxyhept-4-en-3-one

InChI

InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h5,8H,3-4H2,1-2H3/b6-5-

InChI Key

TVXLKVCZEAYIOO-WAYWQWQTSA-N

Isomeric SMILES

CC/C(=C/C(=O)CC)/O

Canonical SMILES

CCC(=CC(=O)CC)O

Origin of Product

United States

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